2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a 2-chlorophenyl substituent at position 5 of the triazole ring and a 3,5-dichlorophenyl group on the acetamide moiety. The molecule’s structure combines a sulfur-linked triazole core with halogenated aromatic groups, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-9-5-10(18)7-11(6-9)21-14(25)8-26-16-23-22-15(24(16)20)12-3-1-2-4-13(12)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIFBPTKMHVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the acylation of the triazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituent patterns. Below is a detailed comparison based on available data:
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Observations:
Substituent Position and Bioactivity: The 3,5-dichlorophenyl group in the target compound may offer stronger target binding compared to the 3,4-dichlorophenyl analog () due to symmetrical chlorine placement, reducing metabolic dehalogenation . Pentyl vs. In contrast, the 2-chlorophenyl group in the target compound balances lipophilicity and aromatic π-π stacking interactions .
Functional Group Impact: Furan-2-yl substituents () introduce heterocyclic polarity, which correlates with anti-exudative efficacy. However, the target compound’s 2-chlorophenyl group may prioritize anti-inflammatory pathways over anti-exudative effects . The dimethylamino group in enhances solubility but may introduce metabolic instability via N-demethylation pathways, a drawback absent in the fully halogenated target compound .
Synthetic Feasibility :
- The target compound’s synthesis likely follows 1,3-dipolar cycloaddition or nucleophilic substitution routes, similar to methods described for and . Challenges include regioselective halogenation and purification of polychlorinated intermediates.
Biological Activity
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.86 g/mol. The structural uniqueness, characterized by a triazole ring substituted with amino and chlorophenyl groups, contributes significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activating apoptotic pathways leading to cell death.
In Vitro Studies
A summary of the anticancer activity against various cell lines is presented in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 8.0 | |
| MCF7 (Breast Cancer) | 7.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzyme Activity : It may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
Antibacterial Studies
The following table summarizes the antibacterial activity against selected Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Bacillus subtilis | 10 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substituents on the triazole ring enhance biological activity. For instance, the presence of electron-withdrawing groups like chlorine at specific positions increases potency against cancer and microbial cells.
Case Studies
Several case studies have been documented regarding the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A study on a related triazole derivative demonstrated significant tumor reduction in xenograft models of breast cancer.
- Case Study 2 : Another investigation revealed that a similar compound improved survival rates in mice with induced bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
